N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-15(11-8-17-5-6-18-11)20-16-19-12(9-23-16)14-7-10-3-1-2-4-13(10)22-14/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPWHJVSVHFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction between a substituted benzofuran and a thioamide. This intermediate is then coupled with a pyrazine-2-carboxylic acid derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran, thiazole, and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and pyrazole, including N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide, exhibit potent anticancer properties.
Key Findings:
- In vitro Studies: Compounds synthesized with this structure showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma), with IC50 values as low as 0.16 μM for some derivatives .
- Mechanism of Action: The anticancer activity is attributed to the inhibition of specific oncogenic pathways, such as the BRAF V600E mutation, which is critical in several cancers. The compound demonstrated IC50 values comparable to established drugs like sorafenib .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy.
Case Studies:
- Broad-Spectrum Activity: A series of benzofuran-pyrazole compounds were tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Notably, compound 9 exhibited significant inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM, indicating potential as a new antimicrobial agent .
Antioxidant and Anti-inflammatory Effects
Research has highlighted the antioxidant and anti-inflammatory properties associated with this compound.
Research Insights:
- Antioxidant Activity: Compounds derived from this scaffold showed high DPPH scavenging percentages (84.16% to 90.52%) and were effective in stabilizing human red blood cell membranes against oxidative stress .
- Anti-inflammatory Potential: In vivo studies indicated that these compounds could modulate pro-inflammatory mediators, suggesting their utility in managing inflammatory conditions like osteoarthritis .
Structural Modifications and Derivative Development
The structural versatility of this compound allows for the development of various derivatives with enhanced biological activities.
Table: Summary of Structural Variants and Their Activities
| Compound Variant | Activity Type | IC50/ MIC Values | Target Organism/Cell Line |
|---|---|---|---|
| Compound 9 | Anticancer | IC50 = 0.16 μM | MCF-7 |
| Compound 9 | Antimicrobial | MIC = 9.80 µM | E. coli |
| Compound 19j | Antioxidant | Scavenging % = 90.52% | Human RBC Membranes |
| Compound 8 | Anti-inflammatory | Modulation of CRP | Osteoarthritis Model Rats |
Mechanism of Action
The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the pyrazine, thiazole, or aryl substituents. Below is a detailed analysis:
Pyrazine-2-Carboxamide Derivatives with Antiviral Activity
- (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12)
- Structure : Replaces benzofuran with benzo[d]thiazol and adds a phenethyl group.
- Activity : Exhibited significant anti-SARS-CoV-2 activity with a selectivity index (SI) exceeding Favipiravir, a reference drug .
- Key Difference : The benzo[d]thiazol group may enhance antiviral potency compared to benzofuran, though metabolic stability could differ due to sulfur vs. oxygen heteroatoms.
Antitubercular Pyrazine Carboxamides
- N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide (Compound A)
- Structure : Lacks the thiazole-benzofuran moiety; instead, a trifluoromethylphenyl group is attached directly to the pyrazine carboxamide.
- Activity : Demonstrated MIC = 2 mg/L against Mycobacterium tuberculosis, fourfold more potent than pyrazinamide (PZA) .
- Comparison : The trifluoromethyl group enhances electronegativity and membrane permeability, whereas the thiazole-benzofuran in the target compound may improve target selectivity via π-π stacking.
Thiazole-Substituted Carboxamides with Anticonvulsant Activity
- N-(5-(4-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide Structure: Features a sulfonylpiperazine-thiazole substituent instead of benzofuran-thiazole. Activity: Showed 74.88% inhibition in anticonvulsant assays, attributed to the electron-withdrawing sulfonyl group enhancing receptor binding .
Structural and Functional Data Table
Key Research Findings and Trends
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -CF₃, -SO₂) enhance receptor affinity but may reduce solubility .
- Benzofuran and thiazole combinations balance lipophilicity and aromatic interactions, critical for CNS-targeted agents .
Selectivity and Toxicity: Pyrazine carboxamides with thiazole substitutions show lower cytotoxicity (e.g., IC₅₀ > 40 μM in HEK-293 cells) compared to non-heterocyclic analogs .
Synthetic Accessibility :
- Modular synthesis routes (e.g., coupling pyrazine-2-carboxylic acid derivatives with substituted thiazole amines) enable rapid diversification .
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide is a complex heterocyclic compound that integrates benzofuran, thiazole, and pyrazine moieties. This unique combination is associated with diverse biological activities, making it a subject of extensive research in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves multi-step reactions starting from precursors like benzofuran and thioamide, leading to the formation of the thiazole ring, which is then coupled with a pyrazine derivative. This synthetic route allows for the creation of various derivatives that can exhibit enhanced biological activity .
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies evaluating its efficacy:
- IC50 Values : The compound showed IC50 values ranging from 0.20 to 2.58 µM against different cancer cell lines, indicating potent anticancer activity .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.49 |
| HCT116 (Colon) | 5.48 |
| NUGC (Gastric) | 25 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against a range of pathogens, including bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound is thought to involve interactions with specific molecular targets. It may bind to enzymes or receptors, leading to inhibition or activation of their functions. This mechanism is crucial for its anticancer and antimicrobial effects, as it can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced cytotoxicity against the National Cancer Institute's 60 human cancer cell lines panel. The most active derivatives were found to be significantly less toxic to normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .
- Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against resistant strains of bacteria. In vitro assays demonstrated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, indicating potential as a lead compound in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
